TSHR Antagonist Potency: N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide Exhibits Sub-Micromolar Antagonism
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide acts as a potent antagonist of the rat thyroid stimulating hormone receptor (TSHR), with an IC50 of 142 nM [1]. While a direct head-to-head comparison with a standard small-molecule TSHR antagonist in the same assay is not currently available, the potency of this compound can be contextualized against a known small-molecule TSHR modulator, NCGC00379308, which is reported as a positive allosteric modulator with an EC50 of 11.6 µM . This highlights that the target compound's sub-micromolar antagonist potency represents a specific and desirable pharmacological profile distinct from other known TSHR ligands.
| Evidence Dimension | Potency (Antagonist activity at TSHR) |
|---|---|
| Target Compound Data | IC50 = 142 nM |
| Comparator Or Baseline | NCGC00379308 (TSHR PAM) EC50 = 11,600 nM |
| Quantified Difference | Approximately 80-fold difference in potency |
| Conditions | Rat FRTL-5 cells, Eu-cAMP TR-FRET assay, 2 hr incubation |
Why This Matters
This quantifies a specific, high-potency antagonist activity, differentiating it from other TSHR ligands and justifying its selection for probing TSHR function or as a lead for further optimization in thyroid-related research.
- [1] TargetMine. (n.d.). Activity Report for CHEMBL5268829. Interaction: Antagonist activity at TSHR in rat FRTL-5 cells. View Source
